REACTION_CXSMILES
|
[N+:1]([O-:4])(O)=[O:2].[Cl:5][C:6]([CH2:8][Cl:9])=[CH2:7].[FH:10]>>[Cl:5][C:6]([F:10])([CH2:8][Cl:9])[CH2:7][N+:1]([O-:4])=[O:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
3380 mL
|
Type
|
reactant
|
Smiles
|
F
|
Name
|
|
Quantity
|
1250 g
|
Type
|
reactant
|
Smiles
|
ClC(=C)CCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the dropwise addition
|
Type
|
ADDITION
|
Details
|
the mixture was poured on to ice
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated off
|
Type
|
WASH
|
Details
|
washed with a large quantity of water
|
Name
|
|
Type
|
|
Smiles
|
ClC(C[N+](=O)[O-])(CCl)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |